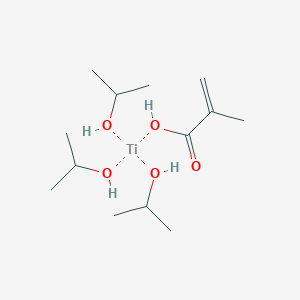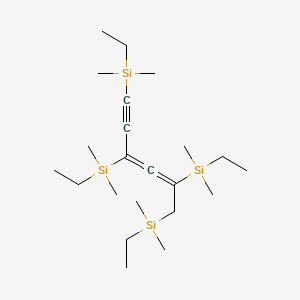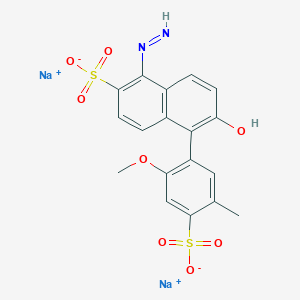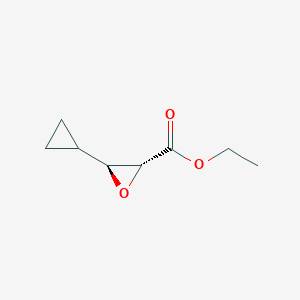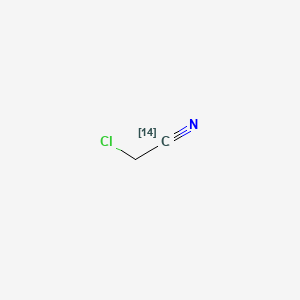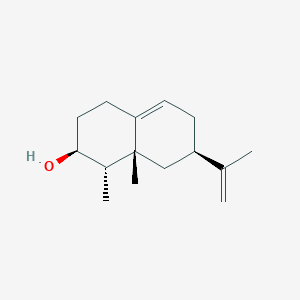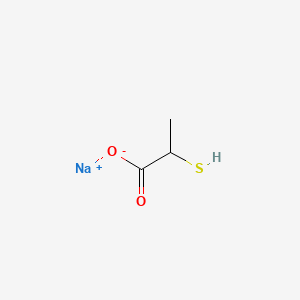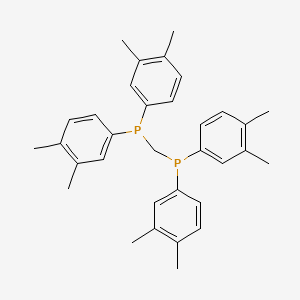
Bis(bis(3,4-dimethylphenyl)phosphino)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bis(3,4-dimethylphenyl)phosphino)methane is an organophosphorus compound that features two phosphine groups attached to a central methylene bridge. This compound is known for its utility as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. The presence of the 3,4-dimethylphenyl groups enhances the steric and electronic properties of the ligand, making it suitable for a range of applications in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(3,4-dimethylphenyl)phosphino)methane typically involves the reaction of 3,4-dimethylphenylphosphine with a suitable methylene source. One common method is the reaction of 3,4-dimethylphenylphosphine with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(bis(3,4-dimethylphenyl)phosphino)methane can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(bis(3,4-dimethylphenyl)phosphino)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes can be used as catalysts in various organic reactions, such as hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Explored for its potential therapeutic applications, including its use as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of Bis(bis(3,4-dimethylphenyl)phosphino)methane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine groups can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The central methylene bridge provides flexibility to the ligand, allowing it to adopt different conformations and bind to a variety of metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Bis(dimethylphosphino)methane: Contains dimethyl groups instead of 3,4-dimethylphenyl groups.
Bis(diphenylphosphino)ethane: Similar ligand with an ethane bridge instead of a methylene bridge.
Uniqueness
Bis(bis(3,4-dimethylphenyl)phosphino)methane is unique due to the presence of the 3,4-dimethylphenyl groups, which provide enhanced steric and electronic properties compared to other similar compounds. This makes it particularly suitable for applications requiring high stability and selectivity in metal complex formation.
Eigenschaften
Molekularformel |
C33H38P2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3 |
InChI-Schlüssel |
WRANDSGJMDSTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
